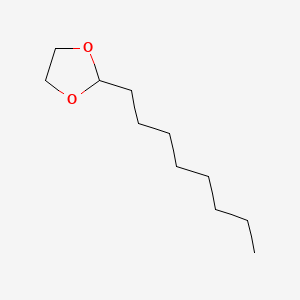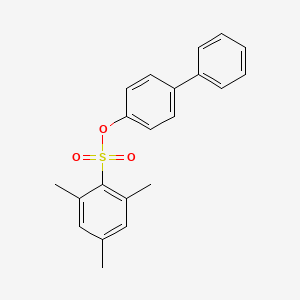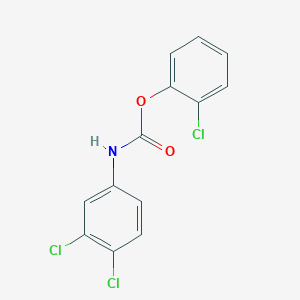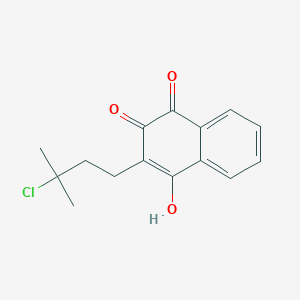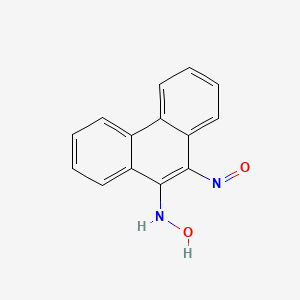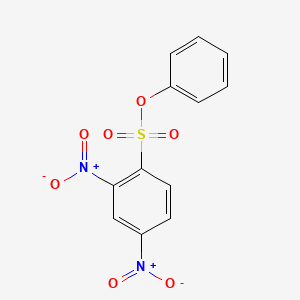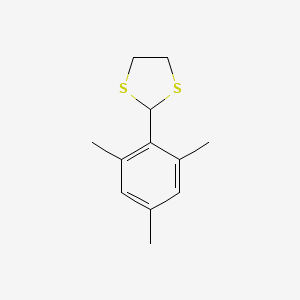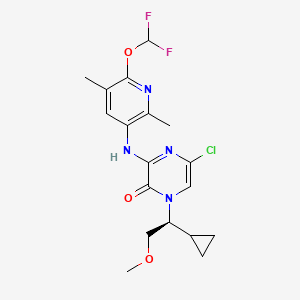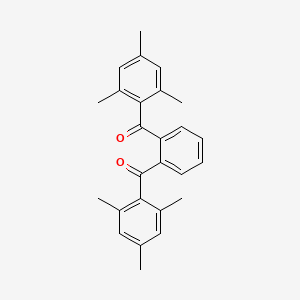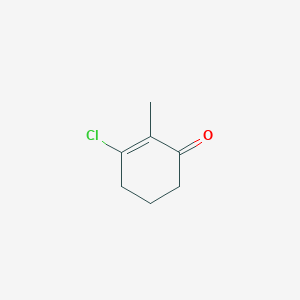
4-Amino-2,7-dichloro-9h-fluoren-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,7-dichloro-9h-fluoren-9-ol is a chemical compound belonging to the fluorene family. Fluorenes are polycyclic aromatic hydrocarbons with a wide range of applications in various fields, including pharmaceuticals, materials science, and organic electronics. The presence of amino and hydroxyl groups, along with chlorine atoms, makes this compound a versatile compound with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,7-dichloro-9h-fluoren-9-ol typically involves multi-step organic reactions. One common method starts with the chlorination of fluorene to obtain 2,7-dichlorofluorene. This intermediate is then subjected to nitration to introduce the amino group, followed by reduction to convert the nitro group to an amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each reaction step.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2,7-dichloro-9h-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the amino group to form different amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted fluorenes, amines, and hydroxylated derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Amino-2,7-dichloro-9h-fluoren-9-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor for various fluorene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-Amino-2,7-dichloro-9h-fluoren-9-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with enzymes involved in DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dichloro-9h-fluoren-9-one: A related compound with similar structural features but lacking the amino and hydroxyl groups.
4-Amino-2,7-dichloro-9h-fluoren-9-one: Similar to 4-Amino-2,7-dichloro-9h-fluoren-9-ol but with a ketone group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
37558-69-3 |
|---|---|
Formule moléculaire |
C13H9Cl2NO |
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
4-amino-2,7-dichloro-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H9Cl2NO/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(16)12(8)10/h1-5,13,17H,16H2 |
Clé InChI |
CEUFYXORISZJGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(C3=C2C(=CC(=C3)Cl)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




